Cas no 1357000-33-9 (2-(Adamantan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(Adamantan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- 2-(Adamantan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- EN300-7426635
- 1-Adamantaneboronic Acid Pinacol Ester
- Z3697709943
- 4,4,5,5-tetramethyl-2-[(3R,5S,7s)-adamantan-1-yl]-1,3,2-dioxaborolane
- AT22228
- SY292520
- MFCD32199914
- 1357000-33-9
- CS-0093662
-
- インチ: 1S/C16H27BO2/c1-14(2)15(3,4)19-17(18-14)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-13H,5-10H2,1-4H3
- InChIKey: YRNLZLCMVODAQE-UHFFFAOYSA-N
- SMILES: O1B(C23CC4CC(CC(C4)C2)C3)OC(C)(C)C1(C)C
計算された属性
- 精确分子量: 262.2104103g/mol
- 同位素质量: 262.2104103g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 19
- 回転可能化学結合数: 1
- 複雑さ: 344
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5
2-(Adamantan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM562623-250mg |
2-(Adamantan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1357000-33-9 | 95%+ | 250mg |
$*** | 2023-03-30 | |
Chemenu | CM562623-1g |
2-(Adamantan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1357000-33-9 | 95%+ | 1g |
$*** | 2023-03-30 | |
ChemScence | CS-0093662-250mg |
2-(Adamantan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1357000-33-9 | 250mg |
$523.0 | 2022-04-27 | ||
Enamine | EN300-7426635-5.0g |
2-(adamantan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1357000-33-9 | 95% | 5.0g |
$2981.0 | 2024-05-24 | |
Enamine | EN300-7426635-0.1g |
2-(adamantan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1357000-33-9 | 95% | 0.1g |
$355.0 | 2024-05-24 | |
Enamine | EN300-7426635-1.0g |
2-(adamantan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1357000-33-9 | 95% | 1.0g |
$1029.0 | 2024-05-24 | |
Enamine | EN300-7426635-2.5g |
2-(adamantan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1357000-33-9 | 95% | 2.5g |
$2014.0 | 2024-05-24 | |
ChemScence | CS-0093662-100mg |
2-(Adamantan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1357000-33-9 | 100mg |
$366.0 | 2022-04-27 | ||
ChemScence | CS-0093662-1g |
2-(Adamantan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1357000-33-9 | 1g |
$1058.0 | 2022-04-27 | ||
Enamine | EN300-7426635-0.05g |
2-(adamantan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1357000-33-9 | 95% | 0.05g |
$238.0 | 2024-05-24 |
2-(Adamantan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
2-(Adamantan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報
Recent Advances in the Application of 2-(Adamantan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1357000-33-9) in Chemical Biology and Pharmaceutical Research
The compound 2-(Adamantan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1357000-33-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This research brief aims to summarize the latest findings regarding this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications. The information presented herein is derived from recent peer-reviewed publications, ensuring the accuracy and relevance of the data.
Recent studies have highlighted the role of 2-(Adamantan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a key intermediate in the synthesis of boron-containing compounds, which are increasingly being explored for their utility in drug discovery and development. Boron-based compounds, such as this one, are known for their ability to form stable covalent bonds with biological targets, making them attractive candidates for the development of novel therapeutics. The adamantyl group in this compound further enhances its lipophilicity, thereby improving its membrane permeability and bioavailability.
One of the most notable applications of this compound is in the field of proteolysis-targeting chimeras (PROTACs), where it serves as a critical linker between the target protein and the E3 ubiquitin ligase. Recent research has demonstrated that the incorporation of 2-(Adamantan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into PROTAC designs significantly enhances their stability and efficacy in degrading disease-relevant proteins. This has opened new avenues for the treatment of conditions such as cancer and neurodegenerative diseases, where targeted protein degradation is a promising therapeutic strategy.
In addition to its role in PROTACs, this compound has also been investigated for its potential in imaging and diagnostics. The boron atom in its structure allows for its use in positron emission tomography (PET) imaging, where it can be labeled with fluorine-18 to track the distribution and pharmacokinetics of boron-containing drugs in vivo. Recent preclinical studies have shown promising results, suggesting that this compound could be a valuable tool for non-invasive imaging and monitoring of therapeutic responses.
Despite these advancements, challenges remain in the optimization of 2-(Adamantan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for clinical applications. Issues such as off-target effects and metabolic stability need to be addressed through further research. However, the compound's unique properties and the growing body of evidence supporting its utility underscore its potential as a cornerstone in the development of next-generation therapeutics and diagnostic tools.
In conclusion, 2-(Adamantan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1357000-33-9) represents a promising candidate in the field of chemical biology and pharmaceutical research. Its applications in drug discovery, targeted protein degradation, and imaging highlight its versatility and potential to address unmet medical needs. Future research should focus on optimizing its properties and expanding its therapeutic applications to fully realize its potential in the clinic.
1357000-33-9 (2-(Adamantan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Related Products
- 1806354-59-5(Methyl 3-cyano-5-mercapto-4-(trifluoromethyl)benzoate)
- 2198315-71-6(N-{(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbamoylmethyl}-N-methylprop-2-enamide)
- 2171612-09-0(5-ethoxy-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-hydroxypentanoic acid)
- 2172131-03-0((3-{(5-chlorofuran-2-yl)methylsulfanyl}propyl)(propan-2-yl)amine)
- 2138097-68-2(methyl 2-(4-nitrobenzenesulfonamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate)
- 638141-76-1(6-{3-5-methyl-2-(propan-2-yl)phenoxypropyl}-6H-indolo2,3-bquinoxaline)
- 2229616-99-1(2-(but-3-yn-1-yl)-5-methylpyridine)
- 876669-69-1(8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 887893-43-8(3-butanamido-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide)
- 1785580-89-3(3-bromo-1-methyl-5-phenyl-pyrazole)




